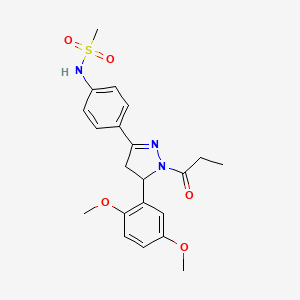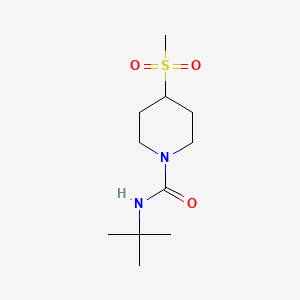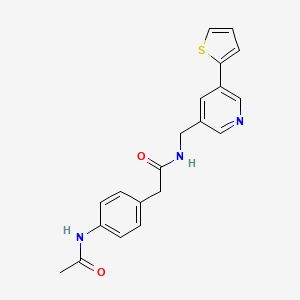
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” belongs to a class of compounds known as isoindolinones . Isoindolinones are versatile materials extensively used in scientific research and offer immense potential in drug discovery, organic synthesis, and medicinal chemistry due to their unique structural properties.
科学的研究の応用
Synthesis and Chemical Properties :
- Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound closely related to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. This synthesis involves significant improvements over previous methods, including the use of more stable intermediates and avoiding the need for column chromatography (Yoshida et al., 2014).
- Benaka Prasad et al. (2018) synthesized a structurally similar compound and characterized its structure through various techniques like X-ray diffraction, IR, and NMR. The synthesized compound was also evaluated for antiproliferative activity (Benaka Prasad et al., 2018).
Biological Activity and Pharmacological Potential :
- Kucukoglu et al. (2019) investigated a series of compounds, including ones structurally related to this compound, for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targeted in diseases like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).
- Basappa et al. (2004) developed a simple and efficient method for the synthesis of 1,2-benzisoxazole analogues, including a compound similar to this compound. These compounds were found to be potent acetylcholinesterase inhibitors (Basappa et al., 2004).
Pharmacokinetics and Metabolism Studies :
- Umehara et al. (2009) conducted a study on the metabolites of a closely related compound in human urine, plasma, and feces. This research helps in understanding the pharmacokinetics and metabolism of such compounds in the human body (Umehara et al., 2009).
Chemical Reactions and Interactions :
- Mancini et al. (1999) explored the kinetics of reactions involving compounds similar to this compound. This study provides insights into the behavior of such compounds under different experimental conditions (Mancini et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that contact with skin should be avoided . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
作用機序
Target of Action
The compound is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . Cereblon is a protein that serves as a primary target for immunomodulatory drugs and is involved in various biological processes.
Biochemical Pathways
The compound is used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells
Result of Action
The compound is a basic building block for making protein degrader library . The exact molecular and cellular effects would depend on the specific proteins targeted by the PROTACs developed using this compound.
特性
IUPAC Name |
4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMUNXJNDJBFI-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)


![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)